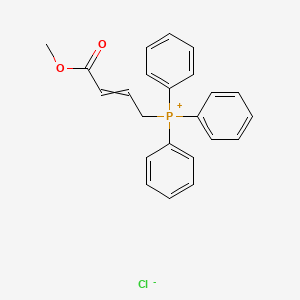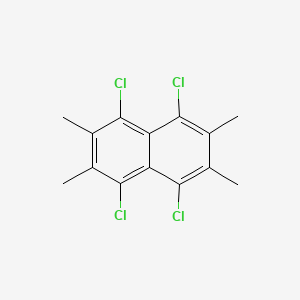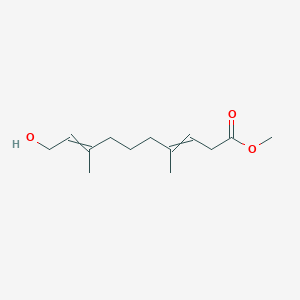
Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate is an organic compound with the molecular formula C13H22O3. It is a methyl ester derivative of 10-hydroxy-4,8-dimethyldeca-3,8-dienoic acid. This compound is characterized by its unique structure, which includes a hydroxyl group, two double bonds, and a methyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate typically involves the esterification of 10-hydroxy-4,8-dimethyldeca-3,8-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for the reduction of double bonds.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 10-oxo-4,8-dimethyldeca-3,8-dienoate.
Reduction: Formation of methyl 10-hydroxy-4,8-dimethyldecanoate.
Substitution: Formation of methyl 10-chloro-4,8-dimethyldeca-3,8-dienoate.
Wissenschaftliche Forschungsanwendungen
Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studying its effects on biological systems and its potential as a bioactive compound.
Medicine: Investigating its potential therapeutic properties and its role in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and interaction with enzymes and receptors. The compound may exert its effects by binding to specific proteins or enzymes, altering their activity and leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 10-hydroxy-4,8-dimethyldecanoate: Similar structure but lacks the double bonds.
Methyl 10-chloro-4,8-dimethyldeca-3,8-dienoate: Similar structure but with a chlorine substitution at the hydroxyl group.
10-Hydroxy-4,8-dimethyldeca-3,8-dienoic acid: The parent acid of the ester.
Uniqueness
Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both hydroxyl and ester groups, along with the double bonds, makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
111351-07-6 |
|---|---|
Molekularformel |
C13H22O3 |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate |
InChI |
InChI=1S/C13H22O3/c1-11(7-8-13(15)16-3)5-4-6-12(2)9-10-14/h7,9,14H,4-6,8,10H2,1-3H3 |
InChI-Schlüssel |
CJWOUYCGEGCXFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC(=O)OC)CCCC(=CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


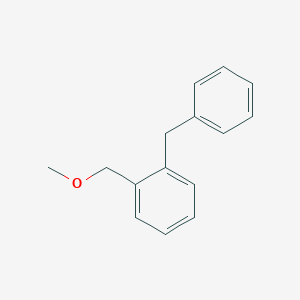
![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
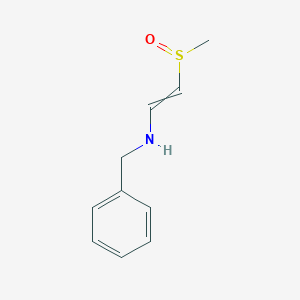
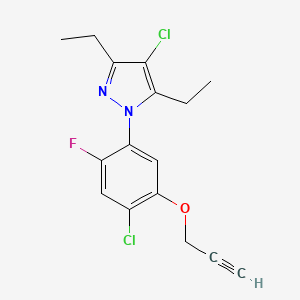



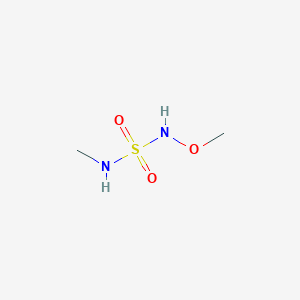
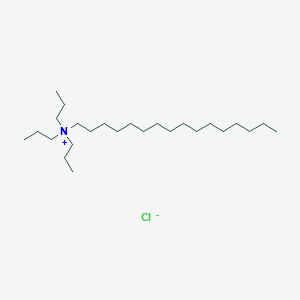

![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)
